(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-hydroxypropanoic acid (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-hydroxypropanoic acid
Brand Name: Vulcanchem
CAS No.: 107408-09-3
VCID: VC20773745
InChI: InChI=1S/C6H14N4O2.C3H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;4-2(1-5)3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1,4H2,(H,6,7)/t4-;2-/m00/s1
SMILES: C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)O
Molecular Formula: C9H21N5O5
Molecular Weight: 279.29 g/mol

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-hydroxypropanoic acid

CAS No.: 107408-09-3

Cat. No.: VC20773745

Molecular Formula: C9H21N5O5

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-hydroxypropanoic acid - 107408-09-3

Specification

CAS No. 107408-09-3
Molecular Formula C9H21N5O5
Molecular Weight 279.29 g/mol
IUPAC Name (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-hydroxypropanoic acid
Standard InChI InChI=1S/C6H14N4O2.C3H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;4-2(1-5)3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1,4H2,(H,6,7)/t4-;2-/m00/s1
Standard InChI Key RNQIRILHKFQQIJ-ZBRNBAAYSA-N
Isomeric SMILES C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)N)O
SMILES C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)O
Canonical SMILES C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator